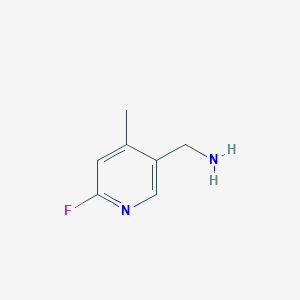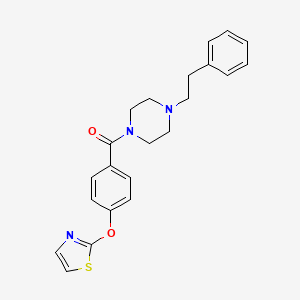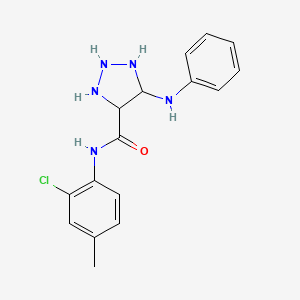
2-(Difluoromethoxy)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C3H8ClF2NO . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-(Difluoromethoxy)ethanamine consists of 3 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom . The average mass is 111.091 Da and the monoisotopic mass is 111.049568 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .科学的研究の応用
Multifunctional Biocide Properties
2-(Difluoromethoxy)ethanamine hydrochloride has been studied for its properties as a multifunctional biocide. Specifically, 2-(Decylthio)ethanamine hydrochloride, a related compound, has shown broad-spectrum activity against bacteria, fungi, and algae, in addition to possessing biofilm and corrosion inhibition properties. These activities have been demonstrated in both laboratory and field evaluations, emphasizing its potential in various recirculating cooling water systems (Walter & Cooke, 1997).
Key Intermediate in Pharmaceutical Synthesis
The compound plays a significant role as a key intermediate in the synthesis of pharmaceuticals. For example, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine is an essential intermediate of Silodosin, a medication used for the treatment of benign prostatic hyperplasia. A novel synthetic route involving several chemical reactions, starting from 2-nitrochlorobenzene, has been developed to obtain this intermediate, highlighting the compound's importance in medicinal chemistry (Luo, Chen, Zhang, & Huang, 2008).
Synthesis of Novel Compounds
The synthesis of various novel compounds using this compound derivatives has been a subject of study. For instance, 2-(4-azulenyl)ethanamine derivatives, nonbenzenoid analogs of biologically active amines, have been synthesized for their potential biological activities. These compounds and their hydrochlorides were characterized by UV, IR, 1H NMR, 13C NMR, and MS data, contributing to the field of bioorganic chemistry (Kurokawa, 1983).
DNA Binding and Cytotoxicity Studies
Research has also been conducted on Cu(II) complexes of ligands related to this compound. These studies focused on DNA binding, nuclease activity, and cytotoxicity, revealing insights into the interactions between such complexes and DNA. The findings suggest potential applications in cancer therapy and molecular biology (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Antiamoebic Activity
The compound has been involved in the synthesis of chalcones bearing N-substituted ethanamine tail, which were then screened for antiamoebic activity. Several of these compounds showed better activity than the standard drug metronidazole, suggesting their potential in treating amoebic infections (Zaidi, Mittal, Rajala, Avecilla, Husain, & Azam, 2015).
Corrosion Inhibition on Mild Steel
Studies have also explored the use of cadmium(II) Schiff base complexes, derived from related ligands, as corrosion inhibitors on mild steel. This research bridges the gap between coordination inorganic chemistry and corrosion engineering, offering practical applications in materials science (Das, Biswas, Kundu, Mobin, Udayabhanu, & Mukhopadhyay, 2017).
Safety and Hazards
While specific safety and hazard information for 2-(Difluoromethoxy)ethanamine hydrochloride is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, Sigma-Aldrich provides safety information for a similar compound, 2-(2-Fluorophenoxy)ethanamine hydrochloride, which includes hazard statements such as “Causes skin irritation” and "May cause respiratory irritation" .
特性
IUPAC Name |
2-(difluoromethoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2NO.ClH/c4-3(5)7-2-1-6;/h3H,1-2,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOOBHBQKDIZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1980026-17-2 |
Source


|
| Record name | 2-(difluoromethoxy)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-cyanophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2537457.png)
![3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2537459.png)


![N'-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2537466.png)
![3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol](/img/structure/B2537468.png)
![N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2537469.png)
![ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2537470.png)
![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2537471.png)
![2-methyl-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide](/img/structure/B2537472.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2537473.png)
